molecular formula C7H5F3IN B061637 4-Amino-3-iodobenzotrifluoride CAS No. 163444-17-5

4-Amino-3-iodobenzotrifluoride

Cat. No. B061637
CAS RN: 163444-17-5
M. Wt: 287.02 g/mol
InChI Key: UKKWTZPXYIYONW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies on 4-Amino-3-iodobenzotrifluoride synthesis are scarce, related research on similar compounds, such as 3,4,5-trifluorobenzeneboronic acid catalyzed synthesis of 4-pyrazolyl 1,4-dihydropyridines, offers insight into potential synthetic routes. These processes often involve eco-benign conditions and have been described as efficient and facile at room temperature, providing a blueprint for synthesizing structurally related compounds (Sridhar & Perumal, 2005).

Molecular Structure Analysis

The molecular and vibrational structure of compounds similar to 4-Amino-3-iodobenzotrifluoride has been investigated using techniques such as FT-Raman and Fourier transform infrared spectroscopy, combined with theoretical studies. These studies provide detailed insights into equilibrium geometry, vibrational frequencies, and thermodynamic functions, highlighting the compound's complex structural attributes (Sundaraganesan et al., 2007).

Chemical Reactions and Properties

Research on related fluorinated compounds indicates a variety of chemical reactions, such as oxidative cyclization to produce energetic materials. These studies shed light on the reactivity and potential for synthesizing novel compounds with enhanced performance characteristics (Tang et al., 2018).

Physical Properties Analysis

The analysis of related aromatic compounds, particularly in terms of their vibrational spectroscopy, offers insights into the physical properties of 4-Amino-3-iodobenzotrifluoride. Such studies contribute to understanding the compound's stability, vibrational modes, and thermodynamic aspects, which are crucial for its manipulation and application in various chemical contexts (Sundaraganesan et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as the synthesis and characterization of fluorinated poly(ether ketone imide)s, provide valuable information on the reactivity, stability, and functional group interactions of 4-Amino-3-iodobenzotrifluoride. These studies offer a foundational understanding of how such compounds can be utilized and modified for specific chemical applications (Wang et al., 2009).

Scientific Research Applications

  • Aminofunctionalized Magnetic Nanoadsorbents : A study by Wang et al. (2010) developed an amino-functionalized Fe(3)O(4)@SiO(2) magnetic nanomaterial for removing heavy metal ions from aqueous media. This research highlights the potential of using amino-functionalized magnetic nanoparticles in water and wastewater treatment (Wang et al., 2010).

  • Torsional Potentials and Bending-Torsion Interaction : Research by Gordon et al. (1991) investigated torsional structures and the interaction between bending and torsional motions in 4-aminobenzotrifluoride, providing insights into its chemical properties (Gordon et al., 1991).

  • Energetic Oxadiazoles Synthesis : Tang et al. (2018) developed a method for synthesizing energetic 3-amino-5-R-1,2,4-oxadiazoles, demonstrating the use of 4-Amino-3-iodobenzotrifluoride in creating compounds with potential applications in explosives or propellants (Tang et al., 2018).

  • Optical and Dielectric Properties of Polyimide Films : Jang et al. (2007) explored the effects of trifluoromethyl groups on the optical property of fluorinated polyimides, which could be relevant in material science and engineering (Jang et al., 2007).

  • Polymer Solar Cells Enhancement : Jeong et al. (2011) studied the use of a perfluorinated compound related to 4-Amino-3-iodobenzotrifluoride in improving the power conversion efficiency of polymer solar cells (Jeong et al., 2011).

  • Aminocarbonylation in Organic Synthesis : Müller et al. (2005) utilized amino acid methyl esters in palladium-catalyzed aminocarbonylation, a process that can be relevant to the synthesis of pharmaceuticals and fine chemicals (Müller et al., 2005).

  • Electrochemical Sensors : Shi et al. (2020) developed an electrochemical immunosensor for aflatoxin B1 detection using a material similar to 4-Amino-3-iodobenzotrifluoride, demonstrating its potential in biosensing technologies (Shi et al., 2020).

Safety and Hazards

4-Amino-3-iodobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-iodo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWTZPXYIYONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382580
Record name 4-Amino-3-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-iodobenzotrifluoride

CAS RN

163444-17-5
Record name 4-Amino-3-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Iodine (1.58 g; 6.21 mmol) was added to a stirred mixture of silver sulphate (1.94 g; 6.21 mmol) and 4-(trifluoromethyl)aniline (0.8 mL; 6.21 mmol) in ethanol (40 mL). The reaction mixture was then stirred at room temperature for 18 hours and filtered through celite. The volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulphate. The organic layer was washed with brine, dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to afford 1.08 g (61%) of 2-iodo-4-(trifluoromethyl)aniline as a red oil.
Quantity
1.58 g
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reactant
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0.8 mL
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reactant
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40 mL
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solvent
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1.94 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(trifluoromethyl)benzenamine (10.0 g, 0.0617 mol) in dry methanol (200 ml) was added iodine monochloride (10.49 g, 0.148 mol) in dry MDC (40 ml) at RT slowly. Reaction mixture was stirred at RT over night. The reaction mixture was concentrated, water was added and extracted with ethyl acetate (2×100 ml). The organic layer was washed with water, brine (2×50 ml), dried over Na2SO4 and concentrated. The crude product was purified by column chromatography using 6% ethyl acetate in pet-ether to get 2-iodo-4-(trifluoromethyl)benzenamine (12.5 g, 70%) as pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ 4.42 (bs, 2H), 6.75 (d, 1H), 7.38 (d, 1H), 7.87 (s, 1H).
Quantity
10 g
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reactant
Reaction Step One
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10.49 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Preparation B5, Step 1: To a solution of 4-(trifluoromethyl)benzenamine (10.0 g, 0.0617 mol) in dry methanol (200 ml) was added iodine monochloride (10.49 g, 0.148 mol) in dry MDC (40 ml) at RT slowly. Reaction mixture was stirred at RT over night. The reaction mixture was concentrated, water was added and extracted with ethyl acetate (2×100 ml). The organic layer was washed with water, brine (2×50 ml), dried over Na2SO4 and concentrated. The crude product was purified by column chromatography using 6% ethyl acetate in pet-ether to get 2-iodo-4-(trifluoromethyl)benzenamine (12.5 g, 70%) as pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ 4.42 (bs, 2H), 6.75 (d, 1H), 7.38 (d, 1H), 7.87 (s, 1H).
[Compound]
Name
B5
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0 (± 1) mol
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10 g
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10.49 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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